

Ethyl-L-NIO Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ethyl-L-NIO hydrochloride

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Introduction

Ethyl-L-NIO hydrochloride, also known as L-N5-(1-iminoethyl)ornithine hydrochloride or L-NIO, is a potent pharmacological tool extensively used in research to investigate the physiological and pathophysiological roles of nitric oxide (NO). As a non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS) — neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3) — L-NIO provides a means to elucidate the downstream effects of NO signaling in a wide range of biological systems. This technical guide offers an in-depth overview of the properties, research applications, and experimental protocols related to the use of **Ethyl-L-NIO hydrochloride**.

Mechanism of Action

Ethyl-L-NIO hydrochloride is an L-arginine analogue that acts as a competitive inhibitor of nitric oxide synthase.[1] It binds to the active site of the NOS enzyme, preventing the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.[2] The inhibition of NOS by L-NIO is NADPH-dependent.[3] While it is a non-selective inhibitor, it exhibits some degree of differential affinity for the various NOS isoforms, with a slightly higher potency for nNOS.[3]

Quantitative Data

The inhibitory potency of **Ethyl-L-NIO hydrochloride** against the different NOS isoforms has been characterized by its inhibition constant (K_i). While K_i values provide a measure of the inhibitor's affinity for the enzyme, the half-maximal inhibitory concentration (IC_{50}) is also a crucial parameter that can vary depending on the experimental conditions, such as substrate concentration.

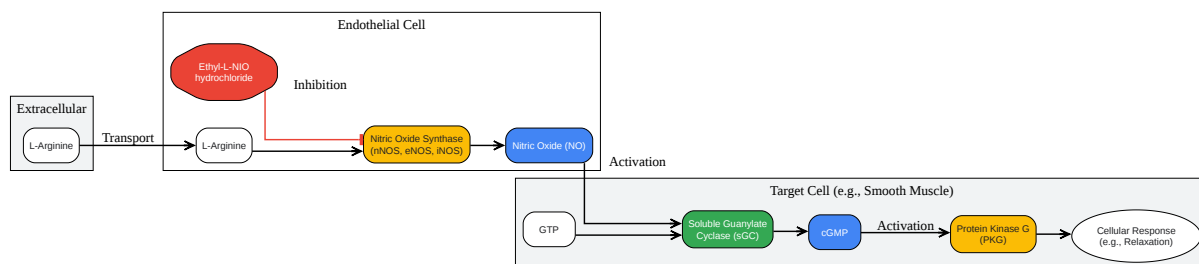
Parameter	nNOS (neuronal)	eNOS (endothelial)	iNOS (inducible)	Reference
K_i	1.7 μM	3.9 μM	3.9 μM	[3]

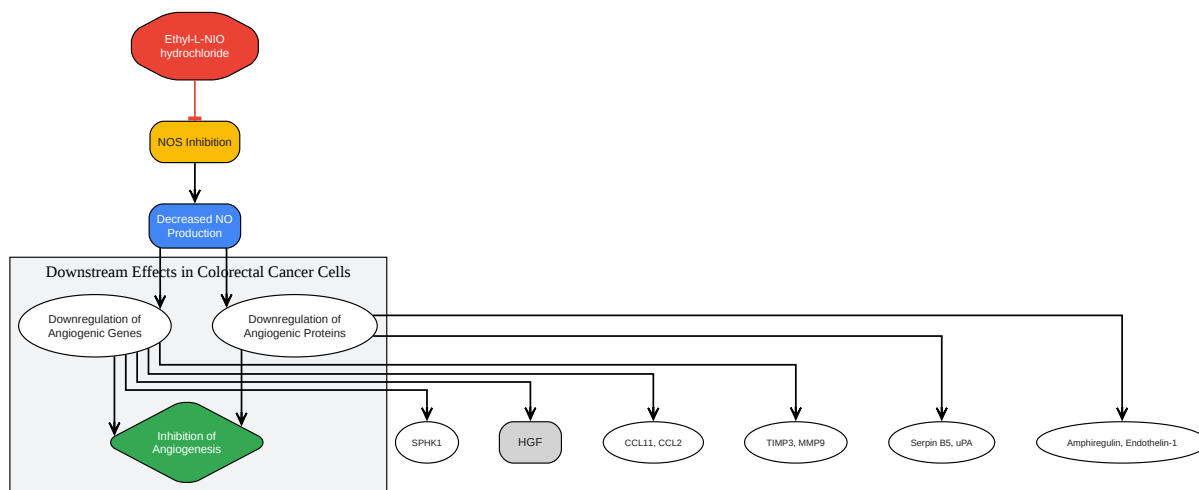
Note: IC_{50} values are highly dependent on the specific experimental conditions (e.g., cell type, substrate concentration) and are therefore not presented as a single universal value. Researchers should consult specific literature for IC_{50} values relevant to their experimental setup.

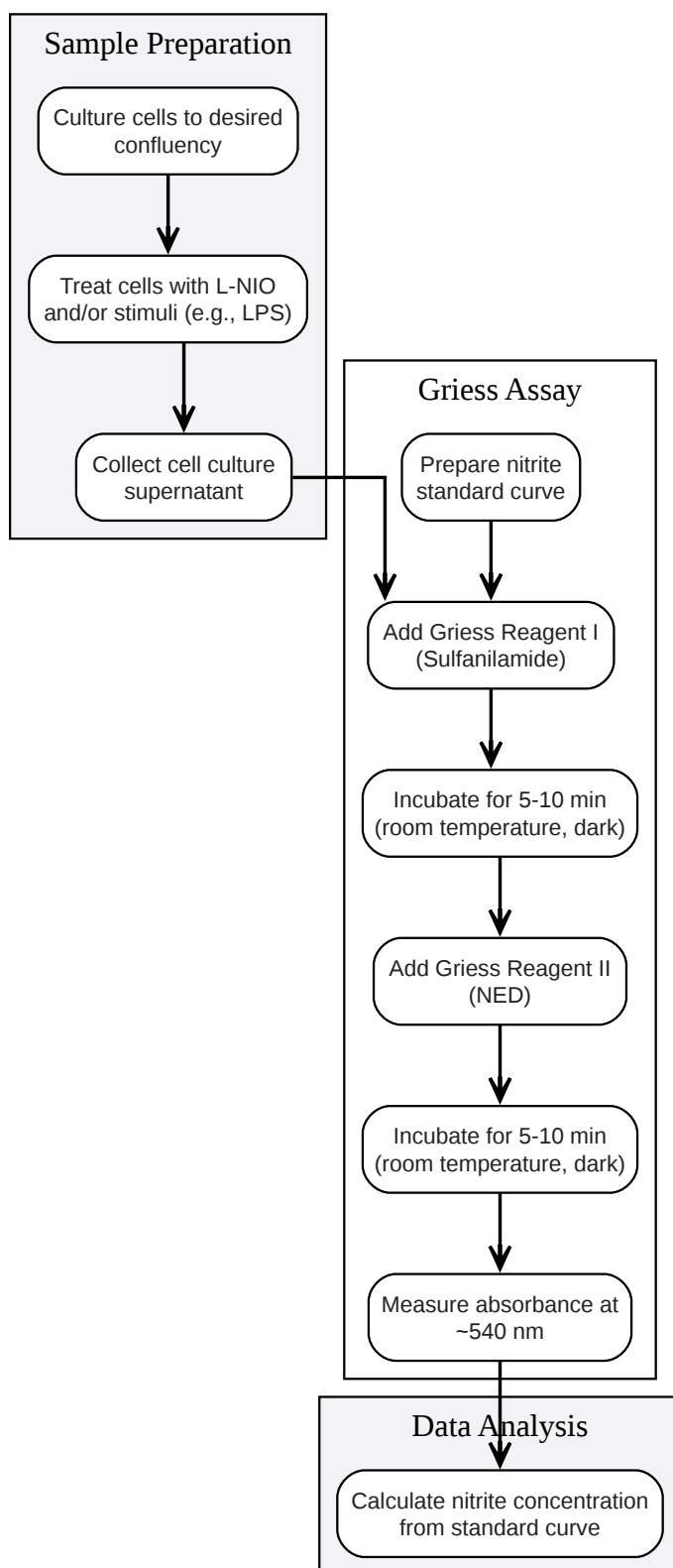
Signaling Pathways

The primary signaling pathway affected by **Ethyl-L-NIO hydrochloride** is the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. By inhibiting NOS, L-NIO prevents the production of NO, which in turn leads to a decrease in the activation of soluble guanylate cyclase (sGC). This results in reduced levels of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates many of the downstream effects of NO, including smooth muscle relaxation, neurotransmission, and platelet aggregation.[4][5]

In the context of cancer research, L-NIO has been shown to inhibit the angiogenesis pathway in colorectal cancer cells. This involves the downregulation of various pro-angiogenic genes and proteins.[6]







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